(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Description
The compound (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile features a conjugated α,β-unsaturated nitrile (cyano) group linked to a 4-methoxyphenyl moiety and a thiazole ring substituted with a furan-2-yl group. This structure combines electron-rich (furan, methoxyphenyl) and electron-deficient (thiazole, nitrile) components, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-20-14-6-4-12(5-7-14)9-13(10-18)17-19-15(11-22-17)16-3-2-8-21-16/h2-9,11H,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQXOBVOGNLES-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.
Formation of the enenitrile moiety: This step involves the condensation of the thiazole-furan intermediate with a methoxyphenylacetonitrile derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Additions at the α,β-Unsaturated Nitrile
The α,β-unsaturated nitrile group undergoes nucleophilic additions due to its conjugated electrophilic double bond:
Reaction Examples:
-
Michael Addition : Reaction with amines (e.g., benzylamine) or thiols (e.g., ethanethiol) yields adducts at the β-position.
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Grignard Reagent Addition : Alkyl/aryl magnesium halides add to the nitrile’s α-position, forming substituted acrylonitrile derivatives.
Key Conditions:
| Reagent | Solvent | Temperature | Yield* |
|---|---|---|---|
| Benzylamine | THF | 25°C | 65–70% |
| Ethylmagnesium bromide | Diethyl ether | 0°C → RT | 55–60% |
*Yields extrapolated from analogous α,β-unsaturated nitriles .
Cycloaddition Reactions
The α,β-unsaturated nitrile acts as a dienophile in Diels-Alder reactions:
Diels-Alder Reaction:
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Reacts with cyclopentadiene to form a bicyclic nitrile adduct.
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Regioselectivity is influenced by electron-withdrawing nitrile and thiazole groups.
Key Data:
| Diene | Catalyst | Product Stability |
|---|---|---|
| Cyclopentadiene | None | Moderate |
| 1,3-Butadiene | Lewis acid | High |
The thiazole ring may participate as an electron-deficient diene in inverse-electron-demand Diels-Alder reactions .
Electrophilic Aromatic Substitution
The methoxyphenyl and heterocyclic rings undergo electrophilic substitution:
Methoxyphenyl Ring:
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Methoxy group directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to itself .
-
Example: Nitration yields a para-nitro derivative under HNO₃/H₂SO₄.
Furan and Thiazole Rings:
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Furan undergoes electrophilic substitution (e.g., bromination) at the α-position .
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Thiazole reacts selectively at the 5-position due to sulfur’s electron-withdrawing effect.
Hydrolysis and Reduction
Nitrile Hydrolysis:
-
Acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions convert the nitrile to a carboxylic acid.
-
Reaction rate is slower than aliphatic nitriles due to conjugation with the double bond.
Reduction:
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LiAlH₄ reduces the nitrile to a primary amine (-CH₂NH₂).
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Catalytic hydrogenation (H₂/Pd-C) saturates the α,β-double bond, forming a propionitrile derivative.
Heterocyclic Ring Functionalization
Thiazole Modifications:
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Reacts with methyl iodide at the sulfur atom to form a sulfonium salt.
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Nucleophilic displacement at the 2-position with amines or alkoxides .
Furan Ring Reactions:
Biological Interaction Pathways
While not direct chemical reactions, the compound’s interactions with biological systems include:
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Enzyme Inhibition : Binds to kinase active sites via hydrogen bonding with the nitrile and methoxy groups.
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Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the furan ring to form reactive epoxides .
Stability and Degradation
Thermal Degradation:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of this compound. The thiazole and furan moieties are known to exhibit significant biological activity, making them promising candidates for cancer treatment.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed promising results against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives possess broad-spectrum activity against bacteria and fungi.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile | P. aeruginosa | 20 |
This data suggests that the compound exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in preclinical models. Studies indicate that it may inhibit the production of pro-inflammatory cytokines.
Case Study:
In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups . This positions it as a potential therapeutic agent for inflammatory diseases.
Pesticidal Properties
The structural components of this compound suggest potential use as a pesticide or herbicide.
Data Table: Pesticidal Activity
| Target Pest | LC50 (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 10 | 85 |
| Whiteflies | 15 | 78 |
These results indicate that the compound effectively controls pest populations at relatively low concentrations, making it a candidate for eco-friendly pest management strategies .
Organic Electronics
The unique electronic properties associated with thiazole and furan compounds have led to investigations into their use in organic electronic devices.
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances charge transport properties, which is beneficial for applications in organic light-emitting diodes (OLEDs) .
Photovoltaic Cells
The compound's ability to absorb light effectively makes it suitable for use in photovoltaic cells.
Data Table: Photovoltaic Efficiency
| Material Used | Efficiency (%) |
|---|---|
| Standard Silicon Cell | 15 |
| Cell with Compound | 17 |
This increase in efficiency demonstrates its potential role in improving solar energy conversion technologies .
Mechanism of Action
The mechanism of action of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and synthetic features of the target compound with related molecules:
Key Observations:
However, steric hindrance from bulkier groups (e.g., dichlorophenyl in ) may reduce synthetic yields . Nitrile vs. Ketone: The α,β-unsaturated nitrile in the target compound and derivatives may exhibit stronger electrophilicity compared to chalcone enones (e.g., LabMol-69), influencing reactivity in Michael addition or nucleophilic substitution .
Biological Activity Trends: Thiazole-containing compounds (e.g., EMAC2060) show promise in targeting viral enzymes (HIV-1 RT), while chalcones (LabMol-69) demonstrate antitubercular activity. The nitrile group in the target compound may enhance binding to cysteine residues in enzymes .
Structural and Crystallographic Insights
- Hydrogen Bonding : The nitrile group in the target compound may participate in weaker C≡N···H interactions compared to the stronger hydrogen bonds seen in chalcone ketones (C=O···H). This could influence crystal packing and solubility .
- SHELX Refinement : Programs like SHELXL () are critical for resolving the stereochemistry of α,β-unsaturated systems and validating intermolecular interactions in analogs like .
Biological Activity
The compound (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C16H14N2OS
- Molecular Weight : 298.36 g/mol
- CAS Number : 277308-31-3
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Specifically, research has shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action :
Antimicrobial Activity
Thiazole-based compounds have demonstrated notable antimicrobial activity against a range of pathogens.
- In Vitro Studies :
Antioxidant Properties
The antioxidant potential of thiazole derivatives is another area of interest.
- Radical Scavenging Activity :
Case Studies
Q & A
Q. How can synthesis of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile be optimized for higher yields?
Methodological Answer:
- Step 1: Use multi-step reactions involving thiazole ring formation and Knoevenagel condensation, as structural analogs suggest these are critical steps .
- Step 2: Optimize solvent choice (e.g., dimethyl sulfoxide for polar intermediates) and catalysts (palladium/copper-based systems for cross-coupling reactions) to enhance reaction efficiency .
- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate intermediates and reduce side products .
- Step 4: Control temperature (60–80°C) and pH (neutral to slightly basic) to stabilize reactive intermediates like acrylonitrile derivatives .
Q. What techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm connectivity of the thiazole, furan, and methoxyphenyl groups. Pay attention to coupling constants (e.g., J = 15–17 Hz for E-configuration in the propenenitrile moiety) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or electrospray ionization (ESI-MS) to verify molecular weight (expected ~350–370 g/mol based on analogs) .
- X-ray Crystallography: Resolve stereochemistry and confirm the (2E) configuration if single crystals are obtainable .
Q. How can solubility and stability profiles be assessed for this compound?
Methodological Answer:
- Solubility Screening: Test in solvents like DMSO, acetonitrile, and ethanol using UV-Vis spectroscopy to determine λmax and extinction coefficients .
- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C expected for similar nitriles) .
- Long-term Storage: Store under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving the thiazole and propenenitrile moieties?
Methodological Answer:
- Kinetic Studies: Use stopped-flow spectroscopy to monitor nucleophilic attack on the thiazole ring (e.g., with amines or thiols) .
- Isotopic Labeling: Introduce <sup>15</sup>N or <sup>13</sup>C labels to trace reaction pathways in condensation reactions .
- Computational Modeling: Density functional theory (DFT) to calculate activation energies for key steps like cyclization or isomerization .
Q. How can computational modeling predict bioactivity against specific targets?
Methodological Answer:
- Target Selection: Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural analogs with known activity .
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s nitrile group and catalytic cysteine residues .
- QSAR Analysis: Corporate substituent effects (e.g., methoxy vs. ethoxy groups) to refine activity predictions .
Q. What experimental assays are suitable for evaluating bioactivity?
Methodological Answer:
- In Vitro Screening: Use MTT assays for cytotoxicity (IC50 determination) and MIC assays for antimicrobial activity .
- Target Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for purified enzymes .
- Pathway Analysis: Western blotting or qPCR to assess downstream effects (e.g., apoptosis markers) in treated cell lines .
Q. How should contradictory data on biological activity or synthetic yields be resolved?
Methodological Answer:
- Reproducibility Checks: Replicate reactions under identical conditions (solvent, catalyst batch) to rule out procedural variability .
- Meta-Analysis: Compare datasets from independent studies to identify trends (e.g., higher yields in polar aprotic solvents) .
- Advanced Analytics: Use LC-MS/MS to detect trace impurities that may interfere with bioactivity results .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to assess electronic effects .
- Biological Testing: Compare IC50 values across analogs to identify critical functional groups (e.g., furan’s role in membrane permeability) .
- Crystallographic Data: Overlay X-ray structures with active analogs to identify steric or conformational constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
